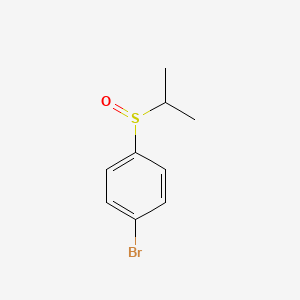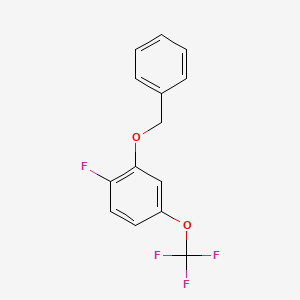
2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C14H11F3O2 . It is a derivative of benzene, which is a simple aromatic ring with the molecular formula C6H6 . The trifluoromethoxy functional group (OCF3) attached to the benzene ring has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds has seen major breakthroughs in recent years, particularly with the development of nucleophilic and radical trifluoromethoxylating reagents . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene” can be represented by the InChI code 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This indicates the presence of a benzene ring with benzyloxy and trifluoromethoxy substituents.
Chemical Reactions Analysis
The trifluoromethoxy functional group (OCF3) in the compound can participate in various chemical reactions. Nucleophilic and radical trifluoromethoxylating reagents have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis Extensive studies have been conducted to understand the geometric structure and conformational properties of similar compounds, like 4-fluoro(trifluoromethoxy)benzene. These studies involve gas electron diffraction, quantum chemical calculations, and matrix infrared spectroscopy, indicating the significance of such compounds in structural chemistry and materials science (Shishkov et al., 2004), (Kieninger et al., 2004).
Applications in Polymer and Materials Science
Development of Novel Polymers The compound and its derivatives have been used in the synthesis of high-performance polymers. For instance, novel poly(arylene ether)s have been developed using monomers activated by trifluoromethyl groups, demonstrating applications in creating materials with high thermal stability and excellent solubility properties (Banerjee et al., 2009), (Liaw et al., 2007), (Huang et al., 2007), (Huang et al., 2010).
Enhancement of Material Properties Research also focuses on improving the properties of materials by incorporating this compound or its derivatives. These enhancements include increasing the glass-transition temperature and ensuring good solubility in organic solvents, which are critical factors in the development of materials for various industrial applications (Huang et al., 2007), (Huang et al., 2010).
Direcciones Futuras
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that “2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene” and similar compounds may have promising applications in the future.
Mecanismo De Acción
Mode of Action
It’s known that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Propiedades
IUPAC Name |
1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAVZQMMDFYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742994 |
Source


|
| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-09-2 |
Source


|
| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)
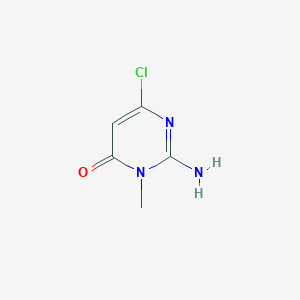
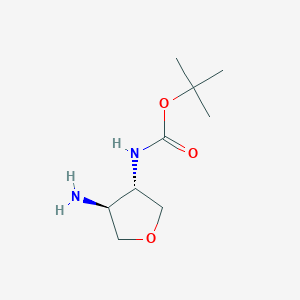

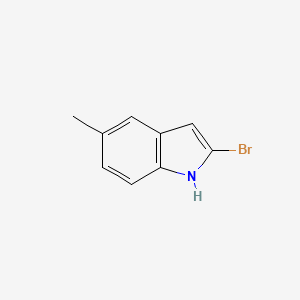
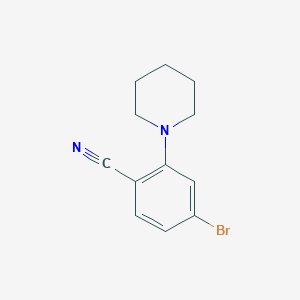
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
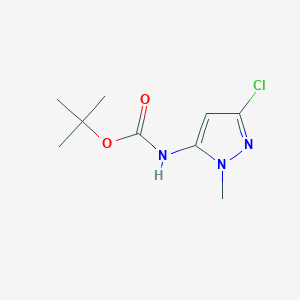

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)
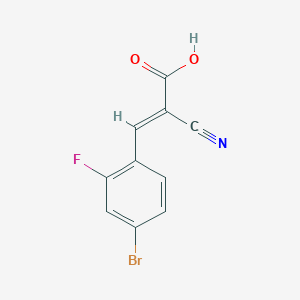
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
